2-(2-Chlorophenyl)-1-(3-methylfuran-2-yl)ethan-1-one
Description
2-(2-Chlorophenyl)-1-(3-methylfuran-2-yl)ethan-1-one (CAS: 1178445-24-3) is an organic compound with the molecular formula C₁₃H₁₁ClO₂ and a molecular weight of 234.68 g/mol . Its IUPAC name reflects its structure: a 2-chlorophenyl group attached to an ethanone backbone, which is further substituted with a 3-methylfuran-2-yl moiety. Key identifiers include the PubChem CID (61056248), MDL number (MFCD12782104), and the SMILES string CC1=C(OC=C1)C(=O)CC2=CC=CC=C2Cl . The compound is commercially available in various grades (e.g., high purity, pharmaceutical) and appears as a powder stored at room temperature .
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-methylfuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-9-6-7-16-13(9)12(15)8-10-4-2-3-5-11(10)14/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVXTRZGIFSICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
2-(2-Chlorophenyl)-1-(3-methylfuran-2-yl)ethan-1-one is a substituted acetophenone derivative featuring a 2-chlorophenyl group and a 3-methylfuran moiety. This compound is typically prepared through electrophilic aromatic substitution and coupling reactions involving acylation of substituted phenyl or furan derivatives, or via tandem cyclization and coupling strategies using enaminones and enynones as precursors.
Electrophilic Aromatic Acylation Method
A classical approach to synthesize substituted acetophenones such as this compound involves Friedel-Crafts acylation using Lewis acid catalysts like aluminum chloride (AlCl3).
- A solution of 2-chlorophenyl derivative is dissolved in an inert solvent such as 1,2-dichloroethane.
- The solution is cooled to 0 °C to control the exothermic reaction.
- AlCl3 is added portion-wise to maintain temperature below 6 °C.
- Acetyl chloride or an equivalent acylating agent is added dropwise over 40 minutes with cooling to keep the temperature below 10 °C.
- The reaction mixture is aged at 0 °C for 30 minutes, monitored by HPLC to confirm consumption of starting material.
- Workup involves quenching with water and extraction with ethyl acetate.
- The organic layer is washed sequentially with 1N HCl, sodium bicarbonate solution, and brine.
- The crude product is concentrated under vacuum and purified by column chromatography or recrystallization.
This method typically yields moderate to good yields (~55%) of the target acetophenone derivative as a pale yellow solid.
Cu-Catalyzed Tandem Cyclization and Coupling of Enaminones with Enynones
A modern and efficient synthetic route involves Cu(II)-catalyzed tandem cyclization and coupling of enaminones and enynones, which enables the formation of multisubstituted furans including derivatives similar to this compound.
- Preparation of enaminones by reacting ketones with 1,1-dimethoxy-N,N-dimethylmethanamine in toluene at elevated temperatures (110 °C).
- Preparation of enynones through the reaction of 1,3-diketones with propiolaldehyde in the presence of acetic acid, piperidine, and MgSO4 in toluene at 40 °C.
- The coupling reaction is performed by mixing equimolar amounts of enaminone and enynone in 1,2-dichloroethane (DCE) with 10 mol% Cu(OTf)2 catalyst at room temperature under air.
- The reaction proceeds rapidly (15–30 minutes) to afford the furan-containing product.
- After reaction completion, the mixture is extracted with ethyl acetate and purified by silica gel chromatography.
| Entry | Catalyst | Yield (%) |
|---|---|---|
| 1 | Cu(OTf)2 (10 mol%) | 80 |
| 2 | Cu(OAc)2 | 40 |
| 3 | AgOTf | 60 |
This method provides high yields (up to 80%) of the furan ketone products, and the reaction conditions are mild and operationally simple.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Friedel-Crafts Acylation | 2-Chlorophenyl derivative, AlCl3, acetyl chloride, 1,2-dichloroethane, 0 °C | ~55 | Requires strict temperature control; classical method |
| Cu-Catalyzed Tandem Cyclization | Enaminones, Enynones, Cu(OTf)2 (10 mol%), DCE, rt | Up to 80 | Mild conditions, efficient, rapid reaction |
Detailed Research Findings and Notes
The Friedel-Crafts method requires careful temperature control during AlCl3 addition and acetyl chloride dropwise addition to avoid side reactions and decomposition. The workup involves multiple aqueous washes to remove acidic and inorganic residues. The crude product is purified by chromatography or recrystallization, yielding the target acetophenone derivative in moderate yield.
The Cu-catalyzed tandem cyclization approach is a more recent development that allows the construction of the furan ring and the acetophenone moiety in a single step from readily available enaminones and enynones. The reaction is catalyzed by copper triflate and proceeds efficiently at room temperature. Optimization studies showed Cu(OTf)2 as the most effective catalyst compared to Cu(OAc)2 and AgOTf.
Preparation of enaminones involves reaction of ketones with dimethylformamide dimethyl acetal (DMF-DMA) at elevated temperatures, while enynones are synthesized from 1,3-diketones and propiolaldehyde under mild acidic and basic catalysis. Both intermediates are purified by chromatography before use in the coupling reaction.
Analytical characterization of products includes NMR (1H and 13C), HRMS, and chromatographic purity assessments. Yields are generally reproducible and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(3-methylfuran-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(3-methylfuran-2-yl)ethan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(3-methylfuran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Aromatic and Heterocyclic Moieties
The following table summarizes key structural analogs and their properties:
Structural and Functional Insights
Heterocyclic Modifications :
- Replacement of the 3-methylfuran-2-yl group with furan-3-yl () introduces steric and electronic differences due to the altered furan substitution pattern. The additional fluorine in the 4-position of the phenyl ring may enhance electrophilic reactivity .
- Substitution with oxolane-2-yl (tetrahydrofuran, ) replaces the aromatic furan with a saturated ring, likely reducing conjugation and increasing solubility in polar solvents .
Biological Activity: The tetrazole-2-yl analog () exhibits nitrogen-rich heterocyclic properties, making it a candidate for drug development (e.g., as a reference standard for API Cenobamate) .
Simplified Scaffolds: The absence of a heterocycle in 2-chloro-1-(3-fluorophenyl)ethanone () results in a lower molecular weight and simpler reactivity profile, suitable for derivatization in agrochemical synthesis .
Physicochemical and Application-Based Differences
- Lipophilicity : Biphenyl systems (e.g., ) exhibit higher logP values due to dual aromatic rings, favoring membrane permeability .
- Thermal Stability : Saturated heterocycles (e.g., oxolane in ) may display higher thermal stability compared to aromatic furans .
- Synthetic Utility : Tetrazole-containing analogs () are prioritized in drug discovery for their balanced electronic properties and regulatory compliance .
Biological Activity
2-(2-Chlorophenyl)-1-(3-methylfuran-2-yl)ethan-1-one is an organic compound with the molecular formula CHClO and a molecular weight of 234.68 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and toxicology.
The compound's structure can be represented by the following identifiers:
- IUPAC Name : 2-(2-chlorophenyl)-1-(3-methylfuran-2-yl)ethanone
- PubChem CID : 61056248
- SMILES : CC1=C(OC=C1)C(=O)CC2=CC=CC=C2Cl
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antibacterial, antifungal, and potential anticancer properties. Below is a summary of its biological effects based on available studies.
Anticancer Activity
Recent studies have suggested that compounds similar to this compound can induce apoptosis in cancer cells. For instance, related compounds have been shown to affect cell cycle progression and induce cell death through mitochondrial pathways. The mechanism typically involves the activation of caspases and changes in mitochondrial membrane potential.
| Study | Compound | IC (μM) | Mechanism |
|---|---|---|---|
| Ferreira et al. (2013) | 1,2,3-triazole derivatives | 27.89 | Induces apoptosis |
| Yadav et al. (2017) | Chromene derivatives | 8.67–11.62 | Cell cycle arrest at G2/S phase |
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial properties against various strains. While specific data for this compound is limited, related compounds have demonstrated significant inhibition of bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 10 μg/mL |
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of any compound. Preliminary studies indicate that compounds with similar structures may exhibit varying degrees of toxicity depending on their concentration and exposure duration.
Case Studies
A comparative study involving Bacillus stearothermophilus highlighted the toxic effects of chlorinated phenolic compounds, suggesting that structural modifications can significantly alter toxicity profiles. The study reported on bacterial growth inhibition and respiration-related enzymatic activity as key indicators of toxicity.
Q & A
Basic: What synthetic methodologies are most effective for producing 2-(2-Chlorophenyl)-1-(3-methylfuran-2-yl)ethan-1-one?
The synthesis typically involves chlorination of a pre-formed ethanone precursor . For example, analogous compounds (e.g., 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one) are synthesized using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (40–60°C) and inert atmospheres. Key factors include:
- Regioselectivity : Ensuring chlorination occurs at the desired position on the phenyl ring.
- Solvent choice : Anhydrous solvents (e.g., dichloromethane) minimize side reactions.
- Workup : Neutralization of excess HCl and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization requires systematic Design of Experiments (DoE) . Variables include:
- Catalyst loading : Testing Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation steps.
- Temperature gradients : Monitoring exothermic reactions to avoid decomposition.
- In-line analytics : Using FTIR or HPLC to track intermediate formation.
For example, highlights that slow addition of chlorinating agents reduces byproduct formation. Advanced purification (e.g., preparative HPLC) may resolve structurally similar impurities .
Basic: What spectroscopic techniques are critical for structural characterization?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chlorophenyl vs. methylfuran groups). Coupling patterns in aromatic regions distinguish ortho/para substitution.
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ for C₁₃H₁₁ClO₂ = 235.0525).
- X-ray crystallography : Resolves stereoelectronic effects, as seen in analogs like 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one .
Advanced: How do substituent effects (e.g., chloro, methylfuran) influence reactivity?
The chlorophenyl group enhances electrophilic substitution at the ortho/para positions due to its electron-withdrawing nature, while the methylfuran moiety directs nucleophilic attacks at the α-carbon. Computational studies (DFT) can predict reactive sites:
- Hammett constants (σ) : Quantify substituent electronic effects.
- Frontier molecular orbitals (FMO) : Identify sites for nucleophilic/electrophilic interactions.
and show similar compounds undergoing regioselective Suzuki couplings or oxidations .
Basic: What in vitro assays are suitable for preliminary pharmacological screening?
- Cytotoxicity assays : Use MTT or resazurin-based tests against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Screen for kinase or protease activity (e.g., COX-2) using fluorogenic substrates.
- Molecular docking : Predict binding affinity to targets like β-amyloid (for neurodegenerative studies) .
Advanced: How can contradictory bioactivity data across studies be resolved?
- Meta-analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., solvent polarity in assays).
- Dose-response curves : Validate EC₅₀/IC₅₀ values across multiple replicates.
- Structural analogs : Test derivatives (e.g., replacing chlorine with fluorine) to isolate substituent-specific effects .
Basic: What analytical methods ensure compound stability during storage?
- HPLC-UV : Monitor degradation products (e.g., hydrolyzed ketone).
- Thermogravimetric analysis (TGA) : Assess thermal stability.
- Storage conditions : Anhydrous environments (argon atmosphere) at –20°C prevent oxidation, as recommended for similar furan-containing compounds .
Advanced: What computational tools predict pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.
- Molecular dynamics (MD) simulations : Model binding persistence to targets (e.g., 50-ns simulations in GROMACS).
demonstrates such approaches for furan-chlorophenyl hybrids .
Basic: How are regiochemical outcomes validated in synthetic pathways?
- Isotopic labeling : Use ¹³C-labeled precursors to track carbon migration.
- NOESY NMR : Detect spatial proximity between substituents.
- Single-crystal XRD : Definitive confirmation, as applied in for analogous structures .
Advanced: What strategies mitigate byproduct formation in large-scale synthesis?
- Flow chemistry : Enhances heat/mass transfer for exothermic steps.
- Microwave-assisted synthesis : Reduces reaction times and improves selectivity.
- Taguchi methods : Optimize parameters (e.g., catalyst concentration, stirring rate) for reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
